(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium
Description
“(E)-2-(benzenesulfonyl)-2-nitroethylideneoxidoazanium” is a nitro-substituted oxidoazanium compound characterized by a benzenesulfonyl group and a nitroethylidene moiety in its structure. The (E)-configuration indicates the spatial arrangement of substituents around the double bond, which significantly influences its chemical reactivity and physical properties.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c1-10(12)7-9(11(13)14)17(15,16)8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENWOSXLNBNKU-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include nitro compounds, sulfonyl chlorides, and ammonium salts. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to amines under specific conditions.
Substitution: The phenylsulfonyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitro group can lead to the formation of nitroso or nitrate compounds, while reduction can yield amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The phenylsulfonyl group can interact with proteins and enzymes, potentially modulating their activity. The overall effect of the compound depends on its specific interactions with biological molecules and the pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(E)-2-(benzenesulfonyl)-2-nitroethylideneoxidoazanium,” a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on substituent effects, molecular properties, and downstream applications.
Structural Analog: (E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium
The closest analog identified is “(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium” (CAS: 41106-02-9), which shares the oxidoazanium core but differs in substituents .
| Property | (E)-2-(benzenesulfonyl)-2-nitroethylideneoxidoazanium | (E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium |
|---|---|---|
| Molecular Formula | Not explicitly reported (inferred: C₁₀H₁₂N₂O₅S) | C₈H₈N₂O₃ |
| Molecular Weight | ~296.28 g/mol (calculated) | 180.16 g/mol |
| Key Substituents | Benzenesulfonyl, nitroethylidene | 2-nitrophenyl |
| Electron Effects | Strong electron-withdrawing (sulfonyl and nitro groups) | Moderate electron-withdrawing (nitrophenyl) |
| Downstream Products | Likely sulfonamide derivatives (hypothetical) | N-methylhydroxylamine hydrochloride |
Key Observations:
This may increase solubility in polar solvents (e.g., DMSO) but reduce stability under acidic conditions due to sulfonyl group hydrolysis.
Applications: While the analog is used to synthesize N-methylhydroxylamine hydrochloride, the target compound’s benzenesulfonyl group suggests utility in sulfonamide-based drug development or as a ligand in metal-organic frameworks (MOFs).
General Trends in Oxidoazanium Derivatives
Compounds within this class exhibit the following trends:
- Polarity and Solubility: Presence of sulfonyl or nitro groups increases polarity, enhancing solubility in aprotic solvents but reducing lipophilicity.
- Synthetic Utility: These compounds often serve as precursors for heterocyclic scaffolds (e.g., oxaziridines) or as oxidizing agents in organic synthesis.
Research Findings and Methodological Considerations
For example:
- SHELXL refinement could resolve the (E)-configuration and hydrogen-bonding networks in crystals.
- WinGX workflows might optimize data processing for comparative studies of substituent effects on bond lengths and angles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
